molecular formula C11H13F2N5 B2782482 4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine CAS No. 2327170-33-0

4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine

Numéro de catalogue B2782482
Numéro CAS: 2327170-33-0
Poids moléculaire: 253.257
Clé InChI: NGOYGIMQYRTWSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a potent inhibitor of certain enzymes and has shown promising results in the treatment of various diseases.

Mécanisme D'action

The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine involves the inhibition of certain enzymes such as CDKs and GSK-3β. CDKs are involved in cell cycle regulation and are often overexpressed in cancer cells. Inhibition of CDKs by this compound leads to cell cycle arrest and apoptosis in cancer cells. GSK-3β is involved in the pathogenesis of Alzheimer's and Parkinson's disease. Inhibition of GSK-3β by this compound leads to the reduction of tau hyperphosphorylation and amyloid-beta production, which are hallmarks of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine are dependent on the specific enzyme that it inhibits. In cancer cells, inhibition of CDKs by this compound leads to cell cycle arrest and apoptosis. In Alzheimer's and Parkinson's disease, inhibition of GSK-3β by this compound leads to the reduction of tau hyperphosphorylation and amyloid-beta production, which are hallmarks of these diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine in lab experiments include its potency as an enzyme inhibitor and its potential applications in drug development. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Orientations Futures

For research on 4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine include the identification of additional enzymes that it can inhibit and the development of more efficient synthesis methods. This compound also has potential applications in the treatment of other diseases such as diabetes and viral infections, which could be explored in future research. Additionally, the development of derivatives of this compound with improved potency and selectivity could lead to the development of more effective drugs.

Méthodes De Synthèse

The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine involves the reaction of 4,4-Difluoro-1,3-dimethyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with 1-methyl-3-nitro-1H-pyrazole in the presence of a reducing agent such as tin(II) chloride to yield the final product.

Applications De Recherche Scientifique

4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine has shown potential applications in drug development due to its ability to inhibit certain enzymes. It has been studied as a potential treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often overexpressed in cancer cells. In Alzheimer's and Parkinson's disease research, this compound has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of these diseases.

Propriétés

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N5/c1-17-9-8(6-16-17)10(15-7-14-9)18-4-2-11(12,13)3-5-18/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOYGIMQYRTWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-difluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.